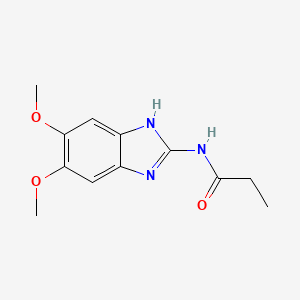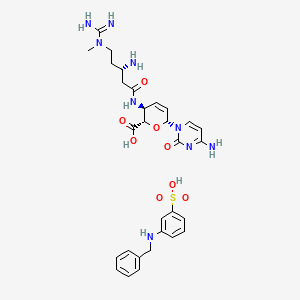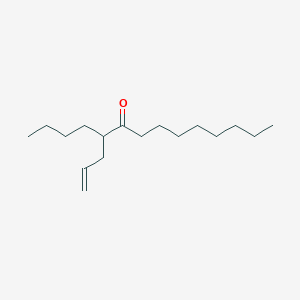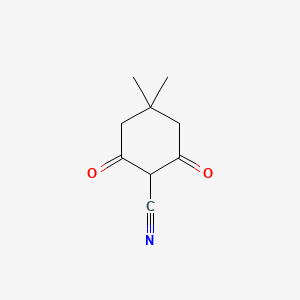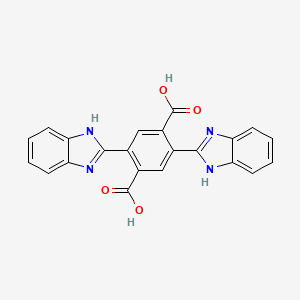
Agn-PC-0mvvdo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0mvvdo is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0mvvdo typically involves several synthetic routes. One common method is the wet chemical method, which includes the polyol method. This method is preferred due to its dimension controllability, production cost, and productivity . The polyol method involves the reduction of metal salts in the presence of a polyol, such as ethylene glycol, which acts as both a reducing agent and a solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and hydrothermal methods can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0mvvdo undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive sites, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and the products formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced metal species. Substitution reactions often result in the formation of halogenated compounds .
Applications De Recherche Scientifique
Agn-PC-0mvvdo has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential antimicrobial properties, making it a candidate for use in medical treatments and disinfectants . In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools . Industrial applications include its use in the production of advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of Agn-PC-0mvvdo involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins or enzymes, altering their activity and leading to various physiological responses. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Agn-PC-0mvvdo include other silver-based compounds and nanomaterials, such as silver nanoparticles and silver azide . These compounds share some properties with this compound but differ in their reactivity, stability, and specific applications.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it particularly suitable for certain applications. For example, its stability and reactivity under specific conditions make it an excellent candidate for use in catalytic processes and antimicrobial treatments .
Propriétés
Numéro CAS |
41887-96-1 |
|---|---|
Formule moléculaire |
C22H14N4O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2,5-bis(1H-benzimidazol-2-yl)terephthalic acid |
InChI |
InChI=1S/C22H14N4O4/c27-21(28)13-10-12(20-25-17-7-3-4-8-18(17)26-20)14(22(29)30)9-11(13)19-23-15-5-1-2-6-16(15)24-19/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Clé InChI |
XIXSFKZVUQGHBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3C(=O)O)C4=NC5=CC=CC=C5N4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


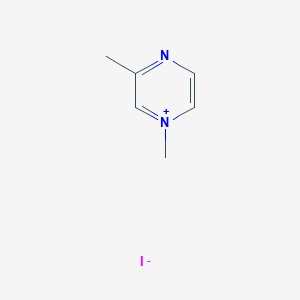
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
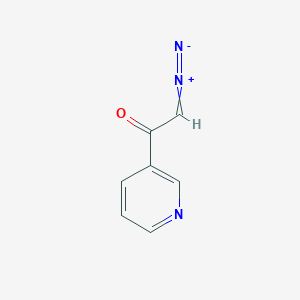
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
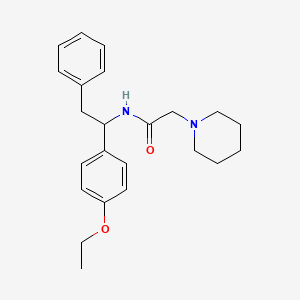
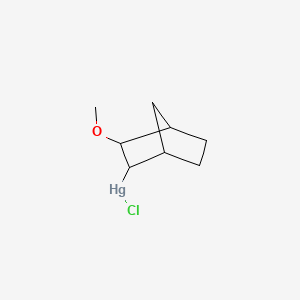
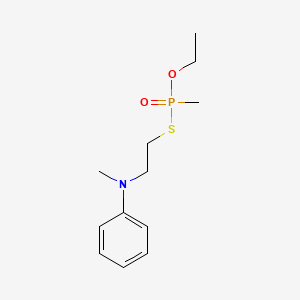
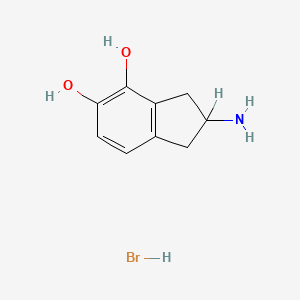
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)

